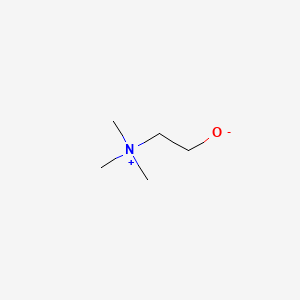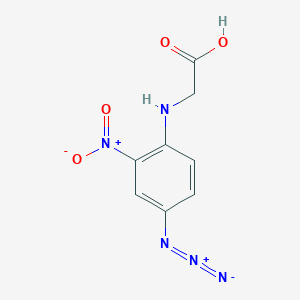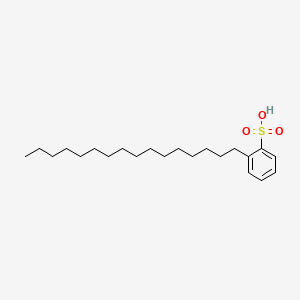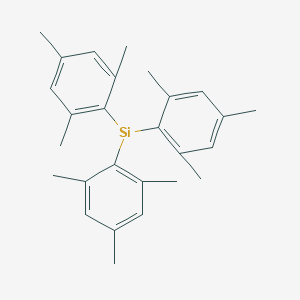![molecular formula C12H18 B14666732 Dispiro[2.0.2.5]undecane, 8-methylene- CAS No. 51567-09-0](/img/structure/B14666732.png)
Dispiro[2.0.2.5]undecane, 8-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.0.2.5]undecane, 8-methylene- is a unique organic compound with the molecular formula C12H18. It features a complex structure with two three-membered rings and one seven-membered ring, making it an interesting subject for chemical research . The compound is also known by its IUPAC name, 8-methylidenedispiro[2.0.24.53]undecane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2.5]undecane, 8-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spiro rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings .
Industrial Production Methods
Industrial production of Dispiro[2.0.2.5]undecane, 8-methylene- may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.2.5]undecane, 8-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield alcohols or ketones, while substitution reactions could introduce halogen atoms into the molecule .
Scientific Research Applications
Dispiro[2.0.2.5]undecane, 8-methylene- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of spiro compounds and their reactivity.
Biology: It can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug design.
Industry: It is used in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism by which Dispiro[2.0.2.5]undecane, 8-methylene- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane: Another spiro compound with a simpler structure.
Spiro[4.5]decane: A spiro compound with a larger ring system.
Spiro[3.3]heptane: A spiro compound with intermediate ring sizes.
Uniqueness
Dispiro[2.0.2.5]undecane, 8-methylene- is unique due to its complex ring structure, which includes both three-membered and seven-membered rings. This complexity makes it a valuable compound for studying the properties and reactivity of spiro compounds .
Properties
CAS No. |
51567-09-0 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
8-methylidenedispiro[2.0.24.53]undecane |
InChI |
InChI=1S/C12H18/c1-10-3-2-4-11(5-6-11)12(9-10)7-8-12/h1-9H2 |
InChI Key |
UOUZURLSQIFLIA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC2(CC2)C3(C1)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


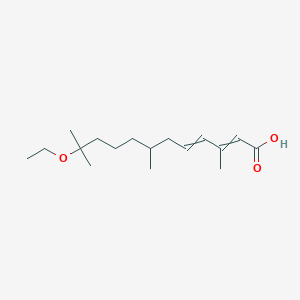
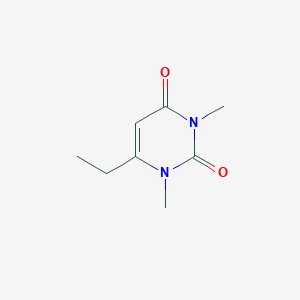
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
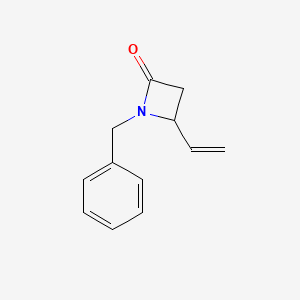
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
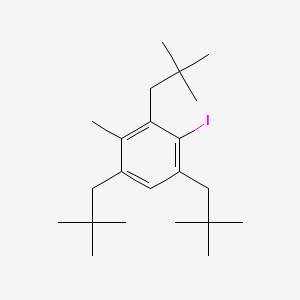
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
